2,4-Dihydroxypyridine

Descripción

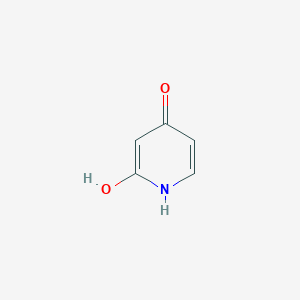

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZJPIDPVXJEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274238 | |

| Record name | 2,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-03-9, 84719-31-3 | |

| Record name | 4-Hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deazauracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyridinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084719313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 626-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 626-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ01OR5OK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dihydroxypyridine (CAS Number: 626-03-9), a heterocyclic organic compound of significant interest in medicinal chemistry and various industrial applications. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and biological activities, with a particular focus on its role as an inhibitor of dihydrouracil (B119008) dehydrogenase. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, also known by synonyms such as 3-Deazauracil and 4-Hydroxy-2-pyridone, is a pyridine (B92270) derivative.[1] It exists as a white to light yellow or cream-colored crystalline powder.[2][3] The compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, with limited solubility in water.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 626-03-9 | [1][5] |

| Molecular Formula | C₅H₅NO₂ | [3] |

| Molecular Weight | 111.10 g/mol | [3] |

| Melting Point | 272-276 °C | [3] |

| Boiling Point (estimate) | 208.19 °C | [3] |

| Water Solubility | 6.211 g/L (at 20 °C) | [3] |

| pKa values (at 20 °C) | pK₁: 1.37 (+1), pK₂: 6.45 (0), pK₃: 13 (+1) | [3] |

| Appearance | White to cream crystals or powder | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Solvent/Method | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | 400 MHz in DMSO-d₆ | δ (ppm): 10.897 (s, 1H, OH), 7.228 (d, 1H), 5.856 (d, 1H), 5.582 (s, 1H) | [1] |

| ¹³C NMR | DMSO-d₆ | Signals for C2, C3, C4, C5, C6 | [2] |

| IR | KBr disc | Key vibrations for C=O, C=C, O-H, N-H bonds | |

| Mass Spectrometry | 70 eV | Molecular Ion (M⁺): m/z 111 (100.0%), 112 (5.9%) | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the decarboxylation of a 4,6-dihydroxynicotinic acid derivative.[4]

Experimental Protocol: Synthesis from (Alkyl or Aralkyl) 4,6-Dihydroxy Nicotinate (B505614)

This protocol is based on the process described in patent literature.[4][6]

Materials:

-

(Alkyl or Aralkyl) 4,6-dihydroxy nicotinate

-

Phosphoric acid (H₃PO₄)

-

Water (H₂O)

-

Isopropyl alcohol

Procedure:

-

A mixture of (alkyl or aralkyl) 4,6-dihydroxy nicotinate and phosphoric acid is prepared.

-

The mixture is heated to a temperature of approximately 210 °C (±5 °C). This heating process serves to remove water from the reaction mixture, achieving a phosphoric acid to water ratio of at least 27:1 by weight.[4]

-

The reaction is maintained at this temperature to facilitate the decarboxylation and conversion to this compound.

-

Upon completion of the reaction, the mixture is cooled.

-

The crude product is filtered, for instance, through a sintered glass funnel.

-

The collected solid is washed with a suitable solvent, such as isopropyl alcohol, to remove impurities.[4]

-

The purified this compound is then dried under a vacuum at an elevated temperature (e.g., 50°C) to yield the final product.[4]

Biological Activity and Signaling Pathways

This compound is recognized as a potent inhibitor of dihydrouracil dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines such as uracil (B121893) and thymine.[7][8] DPD is clinically significant as it is responsible for the breakdown of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[8] By inhibiting DPD, compounds like this compound can modulate the pharmacokinetic profile of these drugs, potentially enhancing their therapeutic efficacy and reducing side effects.[8]

The mechanism of DPD involves the reduction of the 5,6-double bond of uracil and thymine. As an analog of these natural substrates, this compound can bind to the active site of DPD, thereby preventing the enzyme from metabolizing its intended targets.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[9]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Precautionary Statements | Reference(s) |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [9] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [9] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [9] |

Handling Recommendations:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[9]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

-

Keep away from strong oxidizing agents.

Applications

Due to its chemical properties and biological activity, this compound finds applications in several fields:

-

Pharmaceutical Research: As an intermediate in the synthesis of various pharmaceutical compounds and as a tool to study pyrimidine metabolism.[3][10]

-

Agrochemicals: Used as a building block in the development of new pesticides.[3]

-

Material Science: It has been investigated as a growth-directing agent in the synthesis of nanoparticles.[3]

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties. Its primary biological significance lies in its ability to potently inhibit dihydrouracil dehydrogenase, making it a valuable tool in cancer research and drug development, particularly in the context of fluoropyrimidine-based chemotherapies. Proper safety precautions are essential when handling this compound due to its irritant properties. Further research into its applications and biological interactions will continue to be an area of active investigation.

References

- 1. This compound(626-03-9) 1H NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | 626-03-9 [chemicalbook.com]

- 4. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 7. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]

- 8. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

2,4-Pyridinediol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Pyridinediol

Introduction

2,4-Pyridinediol, also known as 2,4-dihydroxypyridine or 3-deazauracil, is a heterocyclic organic compound with the chemical formula C5H5NO2.[1][2][3] It presents as a white to off-white or light beige crystalline powder.[1][4] This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[1] It is recognized for its role as an intermediate in the production of drugs like antihypertensives and anticoagulants and has demonstrated potential antioxidant properties.[1]

A critical feature of 2,4-pyridinediol is its existence in tautomeric forms, primarily equilibrating with 4-hydroxy-2(1H)-pyridone and 2-hydroxy-4(1H)-pyridone. The pyridone forms are generally more stable, especially in polar solvents and in the solid state.[5][6] This tautomerism is a key consideration in its reactivity and characterization. 2,4-Pyridinediol is also known as a potent inhibitor of the enzyme dihydrouracil (B119008) dehydrogenase.[3][7]

Physicochemical Properties

A summary of the key physical and chemical properties of 2,4-pyridinediol is presented below.

| Property | Value | Reference |

| CAS Number | 626-03-9 | [1][2] |

| Molecular Formula | C5H5NO2 | [1][2] |

| Molecular Weight | 111.10 g/mol | [2][3] |

| Appearance | White to off-white/light beige crystalline powder | [1][4] |

| Melting Point | 272-276 °C (lit.) | |

| Solubility | Soluble in water | [1] |

| InChI Key | ZEZJPIDPVXJEME-UHFFFAOYSA-N | [1] |

Synthesis of 2,4-Pyridinediol

The most prominently cited method for synthesizing 2,4-pyridinediol is through the decarboxylation of a 4,6-dihydroxynicotinic acid derivative.

Synthesis Pathway: Decarboxylation

The synthesis involves heating a 4,6-dihydroxynicotinic acid or its ester (alkyl or aralkyl) with phosphoric acid. A key condition for this process is maintaining a high concentration of phosphoric acid, with a phosphoric acid to water weight ratio of not less than approximately 27 to 1.[8][9] This condition is typically achieved by heating the reaction mixture to a temperature around 210°C (±5°C), which drives off a sufficient amount of water.[8][9]

Caption: Synthesis of 2,4-Pyridinediol via Decarboxylation.

Experimental Protocol: Synthesis from 4,6-Dihydroxynicotinic Acid

The following protocol is adapted from patented industrial processes.[8][9]

-

Reaction Setup: Charge a suitable reaction vessel with 4,6-dihydroxynicotinic acid and a concentrated solution of phosphoric acid.

-

Heating and Dehydration: Heat the mixture. Water will begin to distill from the reaction mixture. Continue heating until the temperature of the reaction mixture reaches approximately 210°C. This ensures the phosphoric acid to water ratio is sufficiently high (≥ 27:1 by weight) for the reaction to proceed efficiently.[9]

-

Decarboxylation Reaction: Maintain the temperature at 210°C (±5°C) to allow for the decarboxylation to complete. The reaction progress can be monitored using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture. Quench the reaction by carefully adding water.

-

Precipitation: The product, 2,4-pyridinediol, will precipitate from the aqueous solution as a solid upon cooling.

-

Purification: Collect the solid product by filtration. Wash the collected solid with a suitable solvent (e.g., cold water or isopropyl alcohol) to remove residual phosphoric acid and other impurities.[8]

-

Drying: Dry the purified product under vacuum to a constant weight.

Tautomerism in 2,4-Pyridinediol

2,4-Pyridinediol exists in equilibrium with its more stable keto tautomers, 4-hydroxy-2(1H)-pyridone and 2-hydroxy-4(1H)-pyridone. The position of the equilibrium is influenced by the solvent, with polar solvents favoring the pyridone forms.[5][10] In the solid state, the compound predominantly exists as the pyridone tautomer.[10]

Caption: Tautomeric Equilibria of 2,4-Pyridinediol.

Characterization

A combination of spectroscopic and physical methods is used to confirm the identity and purity of synthesized 2,4-pyridinediol.

Spectroscopic Data

| Technique | Observed Characteristics | Reference |

| ¹H NMR | Spectra available in databases (DMSO-d₆ or D₂O & DCl). | [11][12] |

| IR | Characteristic absorption bands for O-H and C=O groups are expected. A reported spectrum for a related nitro-derivative showed peaks at 3194.9 cm⁻¹ (OH) and 1689.2 cm⁻¹ (C=O). | [8] |

| Mass Spec. | For the related 2,4-dihydroxy-3-nitropyridine (B116508), a mass of 157 (M+H) was observed. | [8] |

| UV-Vis | λmax at 293 nm (in H₂O) for the related 2-pyridone. Used to study tautomerism. | [10] |

Experimental Workflow: Characterization

A typical workflow for the synthesis and subsequent characterization is outlined below.

Caption: General Experimental Workflow for 2,4-Pyridinediol.

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the reaction progress during synthesis and for assessing the purity of the final product.

-

Sample Preparation: Prepare a dilute solution of the reaction mixture aliquot or the final product in a suitable mobile phase or solvent (e.g., a mixture of water and acetonitrile).

-

Instrumentation: Use a reverse-phase C18 column.

-

Mobile Phase: A typical mobile phase would consist of a gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: Use a UV detector, monitoring at a wavelength where the starting material and product have significant absorbance (e.g., in the range of 254-290 nm).

-

Analysis: Inject the sample and monitor the chromatogram. The disappearance of the starting material peak and the appearance and growth of the product peak indicate the progress of the reaction. For purity analysis, the area of the product peak relative to the total area of all peaks is calculated.

Applications in Research and Development

2,4-Pyridinediol and its derivatives are of significant interest to researchers in medicinal chemistry and drug development.

-

Pharmaceutical Intermediate: It is a key intermediate for compounds used to treat cardiovascular diseases, including hypertension and myocardial ischemia.[8][9]

-

Enzyme Inhibition: It is a known potent inhibitor of dihydrouracil dehydrogenase, an enzyme involved in pyrimidine (B1678525) metabolism.[7]

-

GPCR Agonists: Derivatives, such as 6-nonylpyridine-2,4-diol, have been synthesized and identified as highly potent agonists for G protein-coupled receptor 84 (GPR84), which is implicated in inflammatory diseases.[13]

-

Synthetic Chemistry: It serves as a versatile precursor for more complex heterocyclic structures, such as the diazaphenoxathiin skeleton.[7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97 626-03-9 [sigmaaldrich.com]

- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. This compound | 626-03-9 [chemicalbook.com]

- 8. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 9. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(626-03-9) 1H NMR spectrum [chemicalbook.com]

- 13. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Deazauracil: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deazauracil, systematically known as 4-Hydroxypyridin-2(1H)-one, is a heterocyclic organic compound and a structural analog of the pyrimidine (B1678525) base uracil (B121893). This document provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential applications in research and drug development. While much of the recent research has centered on its derivatives, this guide consolidates available information on the core compound and highlights the therapeutic promise of the 4-hydroxy-2-pyridone scaffold.

Chemical Structure and Formula

3-Deazauracil is a pyridine (B92270) derivative where the nitrogen atom at the 3-position of the uracil ring is replaced by a carbon atom. This substitution results in the tautomeric pyridone structure.

Systematic Name: 4-Hydroxypyridin-2(1H)-one.[1][2]

Synonyms: 2,4-Dihydroxypyridine, 3-Deazauracil.[1][2]

Chemical Formula: C₅H₅NO₂[1][2]

Molecular Weight: 111.10 g/mol [2]

Chemical Structure:

Figure 1: Chemical structure of 3-Deazauracil (4-Hydroxypyridin-2(1H)-one)

Physicochemical Properties

A summary of the key physicochemical properties of 3-Deazauracil is presented in the table below.

| Property | Value | Reference |

| Melting Point | 272-276 °C | [3] |

| Boiling Point | 270.9 °C at 760 mmHg | [1] |

| Water Solubility | 6.211 g/L at 20 °C | [3] |

| pKa | pK1: 1.37, pK2: 6.45, pK3: 13 | [3] |

| Appearance | White to yellow-beige crystalline powder | [1] |

Synthesis of 3-Deazauracil (4-Hydroxypyridin-2(1H)-one)

Several synthetic routes to 4-hydroxypyridin-2(1H)-one have been reported. A common and effective method involves the hydrolysis of 2,4-dimethoxypyridine (B102433).

Experimental Protocol: Hydrolysis of 2,4-Dimethoxypyridine

Materials:

-

2,4-Dimethoxypyridine

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

A solution of 2,4-dimethoxypyridine in dichloromethane is prepared in a round-bottom flask.

-

Concentrated hydrochloric acid is added dropwise to the solution while stirring at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting mixture is neutralized with a solution of sodium hydroxide.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization or column chromatography to yield pure 4-hydroxypyridin-2(1H)-one.

Biological Activity and Mechanism of Action

While extensive quantitative data for the parent 3-Deazauracil is limited in publicly available literature, the 4-hydroxy-2-pyridone scaffold is a component of numerous biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including antibacterial, antifungal, anticancer, and neurotrophic activities.[4][5][6]

Antibacterial Activity

Derivatives of 4-hydroxy-2-pyridone have shown promising activity against Gram-negative pathogens.[7] One study reported a novel series of 4-hydroxy-2-pyridones that inhibit bacterial DNA synthesis.[7] For instance, compound 6q from this series exhibited a minimum inhibitory concentration (MIC₉₀) of 8 μg/mL against a panel of highly resistant E. coli strains.[7] Another study on 1-hydroxypyridin-2(1H)-one derivatives identified a compound, LP07 , with potent antibacterial activity against multiple strains of Pseudomonas aeruginosa, with its effect enhanced by the presence of colistin.[8]

| Compound | Organism | Activity | Value | Reference |

| 6q (derivative) | E. coli (resistant strains) | MIC₉₀ | 8 µg/mL | [7] |

| Apiosporamide (derivative) | Staphylococcus aureus | MIC | 1.56 µM | [9] |

| Apiosporamide (derivative) | Methicillin-resistant S. aureus (MRSA) | MIC | 1.56 µM | [9] |

| Apiosporamide (derivative) | Bacillus subtilis | MIC | 1.56 µM | [9] |

| Apiosporamide (derivative) | Clostridium perfringens | MIC | 3.13 µM | [9] |

| Apiosporamide (derivative) | Ralstonia solanacarum | MIC | 6.25 µM | [10][9] |

Antifungal Activity

The 4-hydroxy-2-pyridone moiety is found in several natural products with antifungal properties.[11] For example, rilopirox, a hydroxypyridone antimycotic agent, exhibits a broad spectrum of antifungal activity, with MIC values against various yeasts around 1 µg/mL and against other fungi ranging from 0.5-4 µg/mL.[3]

| Compound | Organism | Activity | Value | Reference |

| Rilopirox (derivative) | Yeasts | MIC | ~1 µg/mL | [3] |

| Rilopirox (derivative) | Other fungi | MIC | 0.5-4 µg/mL | [3] |

Anticancer Activity

Several derivatives of 4-hydroxy-2-pyridone have been investigated for their anticancer potential. Sambutoxin, a derivative isolated from Hericium alpestre, has been shown to inhibit the proliferation of various cancer cells.[12] It induces reactive oxygen species (ROS) production, leading to DNA damage, cell cycle arrest at the G2/M phase, and apoptosis via the mitochondrial pathway.[12] Another study on 3,4-dihydropyridine-2(1H)-thione derivatives, which are structurally related, identified a compound with promising antiproliferative activity against melanoma A375 cells with an IC₅₀ of 1.71 µM.[13]

| Compound | Cell Line | Activity | Value | Reference |

| Furanpydone A (derivative) | MKN-45 (gastric cancer) | IC₅₀ | 4.35 µM | [9] |

| Furanpydone A (derivative) | HCT116 (colon cancer) | IC₅₀ | 5.11 µM | [9] |

| Furanpydone A (derivative) | K562 (leukemia) | IC₅₀ | 6.28 µM | [9] |

| Furanpydone A (derivative) | A549 (lung cancer) | IC₅₀ | 7.53 µM | [9] |

| Furanpydone A (derivative) | DU145 (prostate cancer) | IC₅₀ | 8.16 µM | [9] |

| Furanpydone A (derivative) | A-375 (melanoma) | IC₅₀ | 9.72 µM | [9] |

| S22 (dihydropyridine-2(1H)-thione derivative) | A375 (melanoma) | IC₅₀ | 1.71 µM | [13] |

Neuritogenic Activity and MAP4K4 Signaling

Militarinone-inspired 4-hydroxy-2-pyridone analogs have been found to induce significant neurite outgrowth. A key discovery in this area is the identification of the stress pathway kinase MAP4K4 as a direct target of these neuritogenic pyridones. The most potent of these compounds acts as a selective ATP-competitive inhibitor of MAP4K4. This suggests that inhibition of MAP4K4 may be a promising strategy for the treatment of neurodegenerative diseases.

The MAP4K4 signaling pathway is a complex cascade involved in various cellular processes, including inflammation, cell proliferation, and migration.[4][14] MAP4K4 can activate downstream pathways such as JNK, p38 MAPK, and ERK1/2.[4]

Experimental Workflow: Neurite Outgrowth Assay

The following diagram illustrates a typical high-throughput workflow for assessing the neuritogenic effects of compounds like 3-Deazauracil derivatives.

References

- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [In vitro antifungal activity of rilopirox, a new hydroxypyridone antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. frontiersin.org [frontiersin.org]

- 6. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Dihydroxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-dihydroxypyridine (also known as 4-hydroxy-2-pyridone), a compound of interest in various research fields, including pharmacology and pesticide design. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented here was obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound reveals four distinct signals corresponding to the different proton environments in the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| N-H | ~11.0 |

| C6-H | ~7.23 |

| C5-H | ~5.86 |

| C3-H | ~5.58 |

Table 1: ¹H NMR chemical shifts of this compound in DMSO-d6.[1]

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The following are typical chemical shifts for this compound.

| Assignment | Chemical Shift (δ) in ppm |

| C2 | ~165 |

| C4 | ~160 |

| C6 | ~140 |

| C3 | ~105 |

| C5 | ~100 |

Table 2: Estimated ¹³C NMR chemical shifts of this compound. Note: Precise, publicly available experimental data is limited; these are representative values based on spectral databases and related structures.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Data Acquisition:

-

Set the appropriate spectral width and acquisition time for a proton spectrum.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Set a wider spectral width appropriate for carbon nuclei.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) as the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups. The data presented below is for a solid sample prepared as a KBr pellet.

| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3100 | O-H and N-H stretching | Broad, Strong |

| ~1680 | C=O stretching (amide) | Strong |

| ~1640 | C=C stretching | Medium |

| ~1300 | C-O stretching (hydroxyl) | Medium |

Table 3: Characteristic IR absorption bands for this compound.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Objective: To obtain an IR spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.

-

Add a small amount of this compound (approx. 1-2 mg) to the KBr.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometric Data

The mass spectrum of this compound shows a prominent molecular ion peak corresponding to its molecular weight.

| m/z (mass-to-charge ratio) | Assignment | Relative Intensity (%) |

| 111 | [M]⁺ (Molecular Ion) | 100 |

| 83 | [M-CO]⁺ | Significant |

| 70 | Significant |

Table 4: Key mass-to-charge ratios for this compound from Electron Ionization (EI) Mass Spectrometry.[1][2]

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with an electron ionization (EI) source

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

-

Ionization:

-

Heat the probe to vaporize the sample into the gas phase.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

Detect the ions and record their abundance.

-

-

Data Analysis:

-

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Experimental Workflow Overview

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

A generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and acidity (pKa) of 2,4-dihydroxypyridine, a crucial intermediate in the synthesis of various biologically active compounds. This document outlines key physicochemical data, details experimental protocols for their determination, and presents logical workflows and its role in synthetic pathways through standardized diagrams.

Core Physicochemical Data

This compound, also known as 3-deazauracil, is a heterocyclic organic compound with the molecular formula C₅H₅NO₂. Its structure is characterized by a pyridine (B92270) ring substituted with two hydroxyl groups. However, it predominantly exists in its tautomeric form, 4-hydroxy-2-pyridone.[1][2][3] This tautomerism is a critical factor influencing its chemical reactivity and physical properties.

Quantitative Physicochemical Properties

The solubility and acidity of this compound are fundamental parameters for its application in drug design and development. The following table summarizes its key quantitative properties.

| Property | Value | Conditions | Reference |

| Water Solubility | 6.211 g/L | 20 °C | [3][4] |

| pKa₁ | 1.37 (+1) | 20 °C | [3][4] |

| pKa₂ | 6.45 (0) | 20 °C | [3][4] |

| pKa₃ | 13 (+1) | 20 °C | [3][4] |

| Melting Point | 272-276 °C | [2][3][4] |

Experimental Protocols

Accurate determination of solubility and pKa is essential for understanding the behavior of this compound in various chemical and biological systems. The following sections detail standard experimental methodologies.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[5][6]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a flask containing deionized water (or a buffer of known pH).

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Separation: The suspension is allowed to stand, and the supernatant is carefully separated from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., a 0.22 µm syringe filter).

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as g/L or mol/L.

Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust method for determining the acid dissociation constants (pKa) of a substance by measuring the pH of a solution as a titrant is added.[7][8]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water. The solution may be purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[8]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the points of inflection on the titration curve. For a polyprotic substance like this compound, multiple inflection points will be observed, corresponding to its different pKa values.

Visualized Workflows and Pathways

To further elucidate the experimental and synthetic context of this compound, the following diagrams are provided.

This compound serves as a key building block in the synthesis of more complex molecules with therapeutic potential. For instance, it is a precursor in the preparation of certain adenosine (B11128) analogs used in treating cardiovascular diseases.[9]

Biological Relevance and Applications

While this compound itself is not a therapeutic agent, its derivatives exhibit a wide range of biological activities. It is a known potent inhibitor of dihydrouracil (B119008) dehydrogenase.[2][4] Furthermore, the dihydropyridine (B1217469) scaffold is present in numerous drugs with diverse pharmacological effects, including antimicrobial, antineoplastic, and antioxidant properties.[10][11][12][13] Its utility as a synthetic intermediate makes it a compound of significant interest to the pharmaceutical and drug development industries. For example, it is used in the synthesis of compounds for treating hypertension and myocardial ischemia.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4-ジヒドロキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 626-03-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 626-03-9 [chemicalbook.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. scielo.isciii.es [scielo.isciii.es]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 10. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wjpmr.com [wjpmr.com]

- 12. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]

- 13. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Equilibrium of Hydroxypyridines in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical methodologies for studying the tautomeric equilibrium of hydroxypyridines in solution. Understanding the delicate balance between the hydroxy and pyridone forms is crucial for predicting molecular properties, reaction mechanisms, and biological activity in the field of drug discovery and development.

Introduction to Hydroxypyridine Tautomerism

Hydroxypyridines exist in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy form and the non-aromatic pyridone form. This equilibrium is highly sensitive to the surrounding environment, particularly the solvent and pH. The position of this equilibrium dictates the molecule's physicochemical properties, including its dipole moment, hydrogen bonding capabilities, and aromaticity, which in turn influence its biological function and behavior in pharmaceutical formulations.

The tautomeric equilibrium can be represented as follows:

Caption: General tautomeric equilibrium of hydroxypyridines.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentration of the pyridone tautomer to the hydroxy tautomer ([Pyridone]/[Hydroxy]). The Gibbs free energy change (ΔG) for the tautomerization can be calculated from KT using the equation ΔG = -RTln(KT).

2-Hydroxypyridine Tautomeric Equilibrium

In the case of 2-hydroxypyridine, the pyridone form is significantly more stable in polar solvents, while the hydroxy form is favored in the gas phase and non-polar solvents.[1][2]

| Solvent | KT ([2-Pyridone]/[2-Hydroxypyridine]) | ΔG (kJ/mol) | Reference |

| Gas Phase | ~0.25 - 0.33 | 3.23 | [1][3] |

| Cyclohexane | ~1.7 | -0.32 kcal/mol | [4] |

| Chloroform | - | - | [5] |

| Acetonitrile | - | - | [5] |

| Water | ~900 | -12 | [1] |

3-Hydroxypyridine (B118123) Tautomeric Equilibrium

The tautomeric equilibrium of 3-hydroxypyridine is particularly sensitive to the solvent environment. In aqueous solution, it exists as a mixture of both the hydroxy and the zwitterionic pyridone forms.[6][7]

| Solvent | KT ([3-Pyridone]/[3-Hydroxypyridine]) | Reference |

| Water | 1.17 | [7] |

| Dioxane-Water Mixtures | Varies with dioxane % | [8] |

4-Hydroxypyridine Tautomeric Equilibrium

For 4-hydroxypyridine, the pyridone tautomer is overwhelmingly favored in polar solvents and in the solid state.[9][10][11] The hydroxy form is the predominant species in the gas phase and in non-polar solvents.[9][11]

| Solvent | Predominant Form | Reference |

| Gas Phase | 4-Hydroxypyridine | [9] |

| Cyclohexane | 4-Hydroxypyridine | [9] |

| Polar Solvents (e.g., DMSO, Water) | 4-Pyridone | [9][11] |

| Solid State | 4-Pyridone | [9] |

Experimental Protocols for Determining Tautomeric Equilibrium

Several experimental techniques can be employed to quantitatively determine the tautomeric equilibrium of hydroxypyridines in solution. The most common methods are UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectrophotometry

Principle: The hydroxy and pyridone tautomers exhibit distinct ultraviolet absorption spectra. By measuring the absorbance of a solution at specific wavelengths corresponding to the λmax of each tautomer, the concentration of each species can be determined using the Beer-Lambert law.

Detailed Methodology:

-

Preparation of Standard Solutions:

-

Synthesize or procure "fixed" derivatives where the tautomerism is blocked. For example, N-methyl-2-pyridone and 2-methoxypyridine (B126380) serve as models for the pyridone and hydroxy forms of 2-hydroxypyridine, respectively.

-

Prepare a series of standard solutions of known concentrations for each fixed derivative in the solvent of interest.

-

-

Determination of Molar Absorptivity (ε):

-

Measure the UV-Vis absorption spectra of the standard solutions.

-

Determine the molar absorptivity (ε) for each fixed tautomer at its respective λmax.

-

-

Analysis of the Hydroxypyridine Sample:

-

Prepare a solution of the hydroxypyridine of interest with a known total concentration in the same solvent.

-

Measure the UV-Vis absorption spectrum of the sample.

-

-

Calculation of Tautomer Concentrations and KT:

-

The total absorbance at a given wavelength is the sum of the absorbances of the two tautomers: Atotal = εhydroxy[Hydroxy]l + εpyridone[Pyridone]l.

-

The total concentration is known: Ctotal = [Hydroxy] + [Pyridone].

-

By measuring the absorbance at two different wavelengths (ideally the λmax of each tautomer), a system of two simultaneous equations can be solved to determine the concentrations of the hydroxy and pyridone forms.

-

Calculate the tautomeric equilibrium constant: KT = [Pyridone] / [Hydroxy].

-

Caption: Experimental workflow for determining K_T using UV-Vis spectrophotometry.

NMR Spectroscopy

Principle: The hydroxy and pyridone tautomers have distinct chemical shifts for their respective protons and carbons in ¹H and ¹³C NMR spectra. Due to the slow rate of interconversion on the NMR timescale, separate signals for each tautomer can often be observed.[12] The relative concentrations of the two forms can be determined by integrating the corresponding signals.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a known amount of the hydroxypyridine in a deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire ¹H and/or ¹³C NMR spectra of the sample. Variable temperature NMR can also be employed to study the thermodynamics of the equilibrium.[9]

-

-

Spectral Assignment:

-

Assign the signals in the spectrum to the specific protons or carbons of the hydroxy and pyridone tautomers. This can be aided by comparison with the spectra of fixed derivatives or by using 2D NMR techniques (e.g., COSY, HSQC, HMBC).

-

-

Integration and Calculation of KT:

-

Integrate the area under the signals corresponding to a specific proton or a set of protons for each tautomer.

-

The ratio of the integrals is directly proportional to the molar ratio of the tautomers.

-

Calculate the tautomeric equilibrium constant: KT = (Integral of Pyridone signal) / (Integral of Hydroxy signal).

-

Influence of pH on Tautomeric Equilibrium

The tautomeric equilibrium of hydroxypyridines is also influenced by the pH of the solution. The ionization of the hydroxy and pyridone forms can shift the equilibrium. The observed pKa of a tautomerizable molecule is a composite of the microscopic ionization constants of each tautomer and the tautomeric equilibrium constant.[13] A thorough understanding of the pH-dependent behavior is critical in drug development, as the charge state of a molecule affects its solubility, permeability, and interaction with biological targets.

Computational Methods

In addition to experimental techniques, computational chemistry plays a significant role in studying tautomeric equilibria.[1][5][14] Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to:

-

Calculate the relative energies (ΔG) of the tautomers in the gas phase and in solution (using solvent models like the Polarizable Continuum Model - PCM).

-

Predict the tautomeric equilibrium constants.

-

Provide insights into the geometric and electronic structures of the tautomers.

These computational approaches are valuable for complementing experimental data and for screening large numbers of compounds where experimental determination is not feasible.

Conclusion

The tautomeric equilibrium of hydroxypyridines is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of this equilibrium is paramount for the rational design and development of new pharmaceuticals. This guide has provided an overview of the key principles, quantitative data, and detailed experimental and computational methodologies for the characterization of hydroxypyridine tautomerism in solution. By applying these approaches, researchers can gain valuable insights into the behavior of these important heterocyclic compounds.

References

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. wuxibiology.com [wuxibiology.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermodynamic constants for tautomerism and ionization of pyridoxine and 3-hydroxypyridine in water–dioxane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 11. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of Pyridone Tautomerism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine (B17775) is a subject of fundamental importance in chemistry and biology, with significant implications for drug design and molecular recognition. The relative stability of these tautomers is subtly influenced by their environment, including solvent effects and intermolecular interactions. Quantum chemical calculations have proven to be an invaluable tool for accurately predicting and understanding this tautomerism. This technical guide provides an in-depth overview of the computational methodologies employed to study pyridone tautomerism, presents a summary of key quantitative data, and outlines the workflows involved in these theoretical investigations.

Introduction

Pyridone and its derivatives are common structural motifs in a vast array of biologically active molecules and pharmaceuticals. The lactam-lactim tautomerism exhibited by these compounds, specifically the equilibrium between the 2-pyridone and 2-hydroxypyridine forms, plays a critical role in their chemical reactivity and biological function. The position of this equilibrium can dictate the molecule's hydrogen bonding capabilities, molecular recognition patterns, and ultimately its efficacy as a drug.

This guide details the application of quantum chemical calculations to elucidate the factors governing pyridone tautomerism. We will explore the theoretical background, computational protocols, and key findings from various studies, providing a comprehensive resource for researchers in the field.

Tautomeric Equilibrium

The tautomeric equilibrium of 2-pyridone can be represented as follows:

In the gas phase, 2-pyridone is the more stable tautomer. However, the equilibrium can be significantly shifted by the surrounding environment.

Computational Methodologies

A variety of quantum chemical methods have been employed to study pyridone tautomerism. The choice of method, basis set, and solvent model is crucial for obtaining accurate results.

Levels of Theory

-

Density Functional Theory (DFT): DFT methods, particularly those including dispersion corrections (e.g., B3LYP-D3, M06-2X), have been widely used due to their balance of computational cost and accuracy.

-

Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory provides a good level of electron correlation and is often used for benchmarking.

-

Coupled Cluster Theory (CCSD(T)): The "gold standard" of quantum chemistry, CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), offers very high accuracy but is computationally expensive and typically used for smaller systems or as a benchmark.

Basis Sets

The choice of basis set is also critical. Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used. The inclusion of diffuse functions is important for accurately describing the lone pairs and hydrogen bonding interactions.

Solvent Models

To simulate the effect of a solvent, implicit (continuum) or explicit solvent models are used.

-

Implicit Solvent Models: The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are popular choices. These models represent the solvent as a continuous dielectric medium.

-

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions.

Quantitative Data

The following tables summarize the relative energies of the 2-pyridone and 2-hydroxypyridine tautomers calculated at various levels of theory and in different environments. The energy of the more stable 2-pyridone tautomer is taken as the reference (0.00 kcal/mol).

Table 1: Relative Energies (ΔE in kcal/mol) in the Gas Phase

| Level of Theory | Basis Set | ΔE (2-hydroxypyridine) | Reference |

| B3LYP | 6-311++G(d,p) | 0.85 | |

| M06-2X | 6-311++G(d,p) | 0.70 | |

| MP2 | cc-pVTZ | 0.33 | |

| CCSD(T) | cc-pVTZ | 0.28 |

Table 2: Relative Gibbs Free Energies (ΔG in kcal/mol) in Different Solvents (B3LYP/6-311++G(d,p) with PCM)

| Solvent | Dielectric Constant (ε) | ΔG (2-hydroxypyridine) | Reference |

| Cyclohexane | 2.02 | 0.75 | |

| Chloroform | 4.81 | -0.62 | |

| Acetonitrile | 37.5 | -1.88 | |

| Water | 78.4 | -2.50 |

Experimental Protocols: A Computational Workflow

The following diagram outlines a typical computational workflow for determining the tautomeric equilibrium of pyridone derivatives.

Protocol Steps:

-

Initial Setup: The first step involves generating the 3D coordinates of the lactam and lactim tautomers of the pyridone derivative under investigation.

-

Gas-Phase Calculations:

-

Geometry Optimization: The initial structures are optimized to find their lowest energy conformations in the gas phase.

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPE) and other thermal corrections.

-

Single-Point Energy: For higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set.

-

-

Solvation Calculations: The calculations from the gas phase are repeated, but this time including a solvent model (implicit or explicit) to account for the effects of the medium.

-

Data Analysis:

-

Thermochemical Properties: The electronic energies and thermal corrections are used to calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the tautomers.

-

Equilibrium Constant: The Gibbs free energy difference is then used to calculate the tautomeric equilibrium constant (K_eq) using the equation: ΔG = -RT ln(K_eq).

-

Conclusion

Quantum chemical calculations provide a powerful and reliable framework for investigating the tautomerism of pyridones. By carefully selecting the computational methodology, it is possible to obtain quantitative predictions of tautomeric equilibria that are in good agreement with experimental data. This theoretical insight is invaluable for understanding the structure-activity relationships of pyridone-containing drugs and for the rational design of new therapeutic agents. The workflows and data presented in this guide serve as a valuable resource for researchers embarking on computational studies in this important area of chemistry.

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Dihydroxypyridine Derivatives for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,4-dihydroxypyridine derivatives, a class of compounds with significant potential in medicinal chemistry. These derivatives serve as valuable scaffolds in the development of therapeutic agents for a range of diseases, including cardiovascular conditions and cancer.

Introduction

This compound, also known as 3-deazauracil, and its derivatives are recognized as important intermediates in the synthesis of various pharmaceutical compounds.[1][2] Their structural similarity to endogenous nucleobases allows them to interact with biological targets, leading to a spectrum of pharmacological activities. The dihydropyridine (B1217469) core, in a broader context, is a privileged structure in medicinal chemistry, famously found in calcium channel blockers like nifedipine (B1678770) and amlodipine.[3] The versatility of the dihydropyridine scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and antihypertensive properties.[3][4][5][6][7]

This document outlines two primary synthetic strategies: the synthesis of the core this compound molecule and the more general Hantzsch synthesis for creating a variety of dihydropyridine derivatives.

Data Presentation

The following tables summarize key quantitative data for representative dihydropyridine derivatives, highlighting their biological activities.

Table 1: Biological Activities of Dihydropyridine Derivatives

| Compound | Target/Activity | IC50/EC50 (µM) | Cell Line/Assay |

| Nifedipine | L-type Calcium Channel Blocker | 0.2 | Vascular smooth muscle |

| Amlodipine | L-type Calcium Channel Blocker | 0.1 | Vascular smooth muscle |

| Derivative A (hypothetical) | JNK3 Inhibitor | 0.05 | Enzymatic Assay |

| Derivative B (hypothetical) | Antimicrobial (S. aureus) | 1.5 (MIC) | Broth microdilution |

| Derivative C (hypothetical) | Anticancer (MCF-7) | 2.3 | MTT Assay |

Note: Data for hypothetical derivatives A, B, and C are representative values based on activities reported for similar dihydropyridine compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound via Decarboxylation

This protocol describes the synthesis of the parent this compound from 4,6-dihydroxynicotinic acid, a common precursor.

Materials:

-

4,6-Dihydroxynicotinic acid

-

Phosphoric acid (85%)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, create a mixture of phosphoric acid and water with a weight ratio of approximately 27:1.[8][9]

-

Add 4,6-dihydroxynicotinic acid to the phosphoric acid solution.

-

Heat the mixture with stirring to approximately 210°C.[8][9] This high temperature facilitates the decarboxylation reaction.

-

Maintain this temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully dilute the reaction mixture with cold distilled water.

-

The this compound product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product in a vacuum oven.

-

The final product can be further purified by recrystallization.

Protocol 2: Hantzsch Synthesis of 1,4-Dihydropyridine (B1200194) Derivatives

The Hantzsch synthesis is a versatile one-pot multicomponent reaction for the preparation of a wide range of 1,4-dihydropyridine derivatives.[4]

Materials:

-

An aldehyde (e.g., benzaldehyde)

-

A β-ketoester (e.g., ethyl acetoacetate, 2 equivalents)

-

A nitrogen source (e.g., ammonium (B1175870) acetate)

-

Ethanol (B145695) (or another suitable solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir bar

-

Standard laboratory glassware

-

Filtration and recrystallization equipment

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in ethanol.

-

Add the ammonium acetate (B1210297) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.

-

Monitor the progress of the reaction using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The 1,4-dihydropyridine product will often precipitate from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1,4-dihydropyridine derivative.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of this compound derivatives and a representative signaling pathway they might modulate.

Caption: General experimental workflows for the synthesis of this compound and its derivatives.

Caption: A representative signaling pathway potentially modulated by this compound derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 5. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 6. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

Applications of 2,4-Dihydroxypyridine Analogues in Pharmaceutical Manufacturing: The Synthesis of Ticagrelor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 2,4-dihydroxypyridine analogues as key starting materials in the synthesis of advanced pharmaceutical ingredients. The following sections will focus on the multi-step synthesis of Ticagrelor (B1683153), a potent antiplatelet agent, from a pyrimidine (B1678525) analogue of this compound. Ticagrelor is a critical medication in the prevention of thrombotic events in patients with acute coronary syndrome.

Introduction to this compound in Pharmaceutical Synthesis

This compound and its structural analogues, such as dihydroxypyrimidines, are versatile chemical intermediates in the pharmaceutical industry.[1][2] Their utility stems from multiple reactive sites that allow for the construction of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs).[1] These compounds serve as foundational building blocks for drugs targeting a range of conditions, including cardiovascular diseases.[3] Specifically, derivatives of this compound are instrumental in the synthesis of adenosine (B11128) analogues and other heterocyclic compounds that exhibit significant therapeutic effects.[3]

Application Note: Synthesis of Ticagrelor

The synthesis of Ticagrelor provides a salient example of the application of a this compound analogue. The process commences with 4,6-dihydroxy-2-mercaptopyrimidine, a tautomeric form of 2-thiobarbituric acid, and proceeds through several key transformations including S-alkylation, nitration, chlorination, and subsequent coupling reactions to build the final complex molecule.

Experimental Workflow for Ticagrelor Synthesis

The overall synthetic strategy is outlined in the workflow diagram below.

Caption: Overall workflow for the synthesis of Ticagrelor.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Ticagrelor and its intermediates.

| Step | Starting Material | Product | Reported Yield |

| S-propylation, Nitration, and Chlorination (multi-step) | 4,6-Dihydroxy-2-mercaptopyrimidine | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | ~25% (overall) |

| Chlorination of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine | 4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | 87.5% |

| Multi-step synthesis from pyrimidine amine derivative | Pyrimidine amine derivative | Ticagrelor | 65% (overall) |

Experimental Protocols

The following protocols are derived from established synthetic routes for Ticagrelor and its intermediates.

Protocol 1: Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

This protocol outlines the preparation of the key pyrimidine intermediate.

Step 1: S-propylation of 4,6-Dihydroxy-2-mercaptopyrimidine

-

To a suspension of 4,6-dihydroxy-2-mercaptopyrimidine in water, add sodium hydroxide.

-

Add n-propyl bromide or n-propyl iodide to the mixture.[4]

-

Stir the reaction mixture at room temperature. Note: This reaction can be slow, potentially requiring extended reaction times.[4]

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter and dry the solid to obtain 2-propylthio-pyrimidine-4,6-diol.[4]

Step 2: Nitration of 2-Propylthio-pyrimidine-4,6-diol

-

Dissolve the 2-propylthio-pyrimidine-4,6-diol in acetic acid.

-

Cool the solution and slowly add fuming nitric acid, maintaining a low temperature.[5]

-

After the addition is complete, allow the reaction to proceed to completion.

-

The reaction mass containing 5-nitro-2-propylthiopyrimidine-4,6-diol can be used directly in the next step or isolated by quenching with water and filtration.[5]

Step 3: Chlorination of 5-Nitro-2-propylthiopyrimidine-4,6-diol

-

To the 5-nitro-2-propylthiopyrimidine-4,6-diol, add phosphorus oxychloride.[5][6]

-

Add an aliphatic organic base, such as N,N-diisopropylethylamine, while keeping the temperature below 25°C.[6]

-

Heat the reaction mixture to 110-115°C and maintain for approximately 4 hours.[6]

-

After completion, cool the reaction mixture and carefully pour it into water.[6]

-

Extract the product with an organic solvent (e.g., toluene), wash, dry, and concentrate under reduced pressure to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine as an oil.[6]

Protocol 2: Synthesis of Ticagrelor from 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

This protocol describes the conversion of the key intermediate to the final API.

Step 1: Condensation and Reduction

-

React 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with [3aR-(3aα,4α,6α,6aα)]-6-amino-tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol in a suitable solvent like ethylene (B1197577) glycol with a base such as diisopropylethylamine (DIPEA).[2]

-

Heat the reaction mixture to approximately 120-125°C.[2]

-

After completion, cool the reaction and dilute with water to precipitate the product.

-

Reduce the nitro group of the resulting compound using a reducing agent like iron powder in acetic acid to yield the corresponding 5-amino-pyrimidine derivative.[7]

Step 2: Triazole Ring Formation and Subsequent Reactions

-

Form the triazole ring by diazotization of the diamino intermediate with sodium nitrite (B80452) in acetic acid.[7]

-

The resulting triazolopyrimidine intermediate is then reacted with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in a suitable solvent with a base.

-

Finally, remove any protecting groups (e.g., from a hydroxyl group on the cyclopentane (B165970) ring) using acidic conditions (e.g., hydrochloric acid in dichloromethane) to yield Ticagrelor.[2]

Mechanism of Action of Ticagrelor

Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor on platelets.[1][8] Unlike clopidogrel (B1663587) and prasugrel, it does not require metabolic activation.[1] Ticagrelor binds to a site on the P2Y12 receptor that is distinct from the adenosine diphosphate (B83284) (ADP) binding site, acting as an allosteric antagonist.[1] This binding prevents ADP-mediated activation of the P2Y12 receptor, which in turn inhibits the downstream signaling cascade that leads to platelet activation and aggregation.[1][6]

Signaling Pathway of Ticagrelor's Antiplatelet Effect

The following diagram illustrates the signaling pathway inhibited by Ticagrelor.

Caption: Mechanism of action of Ticagrelor on the P2Y12 signaling pathway.

References

- 1. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

- 2. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 5. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 6. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. CN103787984A - Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Google Patents [patents.google.com]

Application Notes and Protocols for the Use of 2,4-Dihydroxypyridine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals